N-[Bis(4-methoxyphenyl)methylene]benzylamine
Description
Molecular Architecture and IUPAC Nomenclature
N-[Bis(4-methoxyphenyl)methylene]benzylamine is a Schiff base characterized by a central imine group (C=N) bridging two aromatic systems. The IUPAC name, N-bis(4-methoxyphenyl)methylenemethanamine , reflects its structural components:
- A benzyl group (phenylmethanamine) attached to the nitrogen atom of the imine.
- Two 4-methoxyphenyl substituents bonded to the methylene carbon of the imine group.
The molecular formula is C$${22}$$H$${21}$$NO$$2$$ , with a molecular weight of 331.41 g/mol . The methoxy (-OCH$$3$$) groups at the para positions of the phenyl rings introduce electron-donating effects, influencing the compound’s electronic properties (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${22}$$H$${21}$$NO$$_2$$ |
| Molecular Weight | 331.41 g/mol |
| IUPAC Name | N-bis(4-methoxyphenyl)methylenemethanamine |
| CAS Number | 524-96-9 |
The planar imine group facilitates conjugation across the aromatic systems, while the methoxy groups enhance solubility in polar solvents.
Crystallographic Characterization and Bond Geometry
While direct crystallographic data for this compound is limited, related Schiff base analogs provide insights into its likely geometry. For example, in structurally similar compounds:
- The imine bond (C=N) typically exhibits a bond length of 1.27–1.30 Å , consistent with partial double-bond character.
- Dihedral angles between the aromatic rings and the imine plane range from 45° to 60° , minimizing steric hindrance while maintaining conjugation.
In analogous systems, such as 1-benzoyl-4-(4-nitrophenyl)piperazine , the central nitrogen adopts a chair conformation when part of a six-membered ring, though this compound’s acyclic structure likely favors a planar imine group. The methoxy groups’ orientation (para substitution) ensures symmetric electron donation without significant steric clashes.
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is dominated by resonance within the imine group and conjugation with the aromatic rings. Key features include:
- Resonance stabilization : The imine’s lone pair on nitrogen delocalizes into the adjacent methoxyphenyl groups, forming a conjugated π-system (Figure 1).
- Electron-donating effects : Methoxy groups increase electron density on the phenyl rings, enhancing the imine’s stability and altering its reactivity compared to non-substituted analogs.
Figure 1: Resonance Structures
$$
\text{Ph}2C=N-Ph \leftrightarrow \text{Ph}2C^--N^+=Ph
$$
Ph = 4-methoxyphenyl or benzyl groups
Density functional theory (DFT) studies on similar Schiff bases reveal highest occupied molecular orbital (HOMO) densities localized on the imine and methoxyphenyl groups, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient benzyl moiety. This electronic asymmetry suggests potential applications in charge-transfer complexes.
Comparative Analysis with Related Schiff Base Compounds
This compound shares structural motifs with other Schiff bases but differs in substituent effects (Table 2).
Table 2: Comparison with Related Schiff Bases
Key distinctions include:
- Enhanced resonance : The bis(4-methoxyphenyl) groups provide greater electron donation than mono-substituted analogs, stabilizing the imine group.
- Steric effects : The two methoxyphenyl groups introduce minimal steric hindrance due to their para positions, unlike ortho-substituted derivatives.
- Solubility : Methoxy groups improve solubility in organic solvents compared to halogenated Schiff bases.
These attributes position this compound as a versatile intermediate in coordination chemistry and materials science.
Properties
IUPAC Name |
N-benzyl-1,1-bis(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-24-20-12-8-18(9-13-20)22(19-10-14-21(25-2)15-11-19)23-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZONQFQTGCWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200417 | |
| Record name | Benzylimidobis(p-methoxyphenyl)methane | |
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Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-96-9 | |
| Record name | N-[Bis(4-methoxyphenyl)methylene]benzenemethanamine | |
| Source | CAS Common Chemistry | |
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| Record name | Benzylimidobis(p-methoxyphenyl)methane | |
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| Record name | Schoenberg's reagent | |
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| Record name | Benzylimidobis(p-methoxyphenyl)methane | |
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| Record name | Benzyl(4,4'-dimethoxybenzhydrylidene)amine | |
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| Record name | BENZYLIMIDOBIS(P-METHOXYPHENYL)METHANE | |
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Preparation Methods
Reductive Amination of 4-Methoxybenzaldehyde and Benzylamine
This is the most direct and commonly referenced method. The reaction proceeds via condensation of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced to the target amine.
- Mix equimolar amounts of benzylamine and 4-methoxybenzaldehyde in a suitable solvent such as toluene or methanol under nitrogen atmosphere.
- Heat the mixture under reflux with a Dean-Stark apparatus to remove water formed during imine formation, driving the equilibrium toward product formation.
- After completion of imine formation (typically 3 hours reflux), cool the mixture.
- Add a reducing agent such as sodium borohydride (NaBH4) slowly at low temperature (around 5 °C) to reduce the imine to the amine.
- Stir the reaction mixture at reflux for 2 hours to ensure complete reduction.
- Concentrate and purify the product by vacuum distillation or recrystallization.
Condensation Reaction to Form the Imine Directly
Another approach is the direct condensation of benzylamine with bis(4-methoxyphenyl)methanal (or equivalent dialdehyde) under dehydrating conditions without immediate reduction, isolating the imine compound itself.
- The reaction typically involves mixing benzylamine with bis(4-methoxyphenyl)methanal in anhydrous solvents.
- The mixture is stirred at room temperature or slightly elevated temperature.
- Water formed is removed either by molecular sieves or azeotropic distillation.
- The imine product precipitates or can be isolated by solvent extraction and crystallization.
This method is less commonly detailed in literature but is implied in stock solution preparations and handling protocols for the imine compound itself.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Molar Ratio | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Imine formation | Benzylamine : 4-methoxybenzaldehyde = 1:1 | Toluene or MeOH | Reflux (~110 °C for toluene) | 3 hours | ~100 | Water removal via Dean-Stark trap to drive equilibrium |
| Reduction | NaBH4 (excess, added portionwise) | Methanol | 5 °C to reflux | 2 hours | Quantitative | Off-gassing observed; careful addition recommended |
| Isolation & Purification | Vacuum distillation or recrystallization | - | 30-40 °C (vacuum) | 2-3 hours | - | Product obtained as white crystalline solid with high purity |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity >98%.
- Physical Characterization: Melting point around 91 °C confirms crystalline nature.
- Solubility: Soluble in DMSO, methanol, and other organic solvents, facilitating stock solution preparation for further use.
- Drying: Vacuum drying at 30 °C for 1 hour ensures removal of residual solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | Benzylamine + 4-methoxybenzaldehyde + NaBH4 | Condensation + Reduction | High yield, straightforward, scalable | Requires handling of reducing agent |
| Direct imine condensation | Benzylamine + bis(4-methoxyphenyl)methanal | Condensation | Simpler reagents, no reduction step | Imine stability may vary |
Research Findings and Notes
- The reductive amination method provides a robust, high-yield route to this compound with excellent purity and reproducibility.
- Reaction parameters such as temperature control during NaBH4 addition are critical to avoid side reactions or incomplete reduction.
- The use of inert atmosphere (nitrogen) prevents oxidation and ensures product stability.
- The imine intermediate can be isolated or used in situ depending on downstream applications.
- Stock solutions for biological or chemical assays are prepared by dissolving the compound in DMSO or methanol, with physical methods like vortexing or ultrasound aiding dissolution.
Chemical Reactions Analysis
N-[Bis(4-methoxyphenyl)methylene]benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Reactions: N-[Bis(4-methoxyphenyl)methylene]benzylamine serves as a reagent in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions. It can interact with oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
- Analytical Methods: The compound is utilized in analytical chemistry for detecting specific compounds and as a standard in quantitative analyses.
2. Biology
- Biological Interactions: Research into the interactions of this compound with biological molecules suggests potential biological activities. Studies are ongoing to elucidate its effects on enzymes and receptors, which may lead to insights into its therapeutic applications .
- Protein Methyltransferase Inhibition: This compound has been investigated as a selective inhibitor of protein arginine methyltransferases (PRMTs), which are important in regulating gene expression and signaling pathways. Its derivatives have shown significant inhibitory activity against PRMT4, making it a candidate for cancer therapeutics .
3. Medicine
- Therapeutic Potential: The ongoing research aims to explore the therapeutic potential of this compound in treating various diseases, particularly cancer. Its ability to inhibit specific protein interactions positions it as a promising lead compound for drug development .
4. Industry
- Industrial Applications: In industrial settings, this compound is used for detecting sulfur compounds due to its reactivity and specificity. Its applications extend to various sectors including pharmaceuticals and materials science .
Case Study 1: Inhibition of PRMTs
A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of aryl benzylamine-based inhibitors, including derivatives of this compound. These compounds demonstrated selective inhibition against PRMT4 with IC50 values indicating their potential as therapeutic agents for prostate cancer .
Case Study 2: Chemical Reactivity
Research has documented the use of this compound in oxidative reactions, showcasing its ability to form various products under controlled conditions. This versatility makes it valuable in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-[Bis(4-methoxyphenyl)methylene]benzylamine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Their Characteristics
Reactivity and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The bis(4-methoxyphenyl)methylene group in the target compound provides strong electron-donating effects, enhancing resonance stabilization compared to analogues like N-(4-ethoxybenzylidene)benzenamine (), where ethoxy groups offer similar but slightly weaker electron donation .
- In contrast, compounds such as N-(3,4-dimethoxyphenyl)-2-thioxoacetamide derivatives () incorporate electron-withdrawing thiocarbonyl groups, leading to distinct reactivity in nucleophilic substitutions .
- Biological Activity: N-Cyclopropyl-alpha-methylbenzylamine () demonstrates mechanism-based monoamine oxidase (MAO) inactivation due to its cyclopropyl ring cleavage, a feature absent in the target compound. The methylation at the benzyl position in this analogue significantly alters enzyme interaction compared to unmethylated derivatives .
Synthetic Utility :
Physicochemical Data and Elemental Analysis
Table 2: Elemental Analysis and Spectral Data of Selected Analogues
Key Research Findings
- Synthetic Yields: Thiazolidinone derivatives () exhibit moderate yields (40–73%), influenced by steric hindrance from nitro and trifluoromethyl groups .
- Enzyme Interactions : Methylation at the α-position (e.g., N-Cyclopropyl-alpha-methylbenzylamine ) shifts MAO inactivation pathways, reducing benzyl oxidation to 1% compared to unmethylated analogues .
- Catalytic Applications : The absence of silyl or thiocarbonyl groups in the target compound limits its utility in ylide-mediated cycloadditions, a niche occupied by N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine .
Biological Activity
N-[Bis(4-methoxyphenyl)methylene]benzylamine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on various research findings.
Chemical Structure and Properties
This compound, with the chemical formula C22H21NO2, features a central benzylamine moiety flanked by two 4-methoxyphenyl groups. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial research.
The mechanism of action involves the binding of this compound to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of inflammatory responses .
Anticancer Activity
Recent studies have focused on the anticancer properties of substituted aryl benzylamines, including this compound. For instance, a study highlighted that certain derivatives exhibited potent inhibitory effects on prostate cancer cells through structure-based design, indicating a promising avenue for therapeutic development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that derivatives of benzylamines possess significant antibacterial effects against various strains of bacteria. The incorporation of methoxy groups was found to enhance the antimicrobial efficacy compared to their unsubstituted counterparts .
Case Studies
- Prostate Cancer Therapeutics :
-
Antibacterial Screening :
- Methodology : Agar-well diffusion methods were employed to assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant zones of inhibition (up to 20 mm), comparable to standard antibiotics, suggesting its utility in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[Bis(4-methoxyphenyl)methylene]benzylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination using aldehydes and amines. For example, Fe(CO)₅-catalyzed reductive amination in isopropyl alcohol/water media offers high yields (up to 85%) under mild conditions (50°C, 6–12 hours) . Solvent choice (e.g., CH₂Cl₂ vs. ethanol) and catalyst loading (e.g., 5 mol% Fe) critically impact reaction efficiency. Characterization via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms structural integrity, with methoxy protons appearing as singlets at δ 3.8–3.9 ppm .
Q. How can researchers characterize the solvatochromic behavior of this Schiff base?
- Methodological Answer : Solvatochromism is assessed by measuring UV-Vis absorption and fluorescence maxima in solvents of varying polarity (e.g., cyclohexane, DMSO). For analogous imines, dipole moment ratios (ground vs. excited states) are calculated using Lippert-Mataga plots, revealing shifts of 20–50 nm in polar solvents . Methoxy substituents enhance electron-donating effects, stabilizing excited states and amplifying solvatochromic shifts compared to non-methoxy analogs .
Q. What solvent systems are optimal for recrystallization and stability studies?
- Methodological Answer : Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance solubility, while hexane/ethyl acetate mixtures (3:1 v/v) are ideal for recrystallization. Stability tests in protic solvents (e.g., MeOH) show minimal degradation over 72 hours at 25°C, but acidic conditions (pH < 3) trigger hydrolysis of the imine bond .
Advanced Research Questions
Q. How do electronic effects of bis(4-methoxyphenyl) groups influence reactivity in 1,3-dipolar cycloadditions?
- Methodological Answer : The electron-rich aryl groups increase the electrophilicity of the imine carbon, facilitating cycloaddition with carbonyl ylides. For example, refluxing with 3-(4-methoxyphenyl)oxirane-2,2-dicarbonitrile in CHCl₃ yields oxazolidine derivatives (80% yield) via [3+2] cycloaddition. DFT calculations (B3LYP/6-31G*) confirm a lowered LUMO energy (-1.2 eV) compared to non-methoxy analogs, accelerating dipolar interactions .
Q. What contradictions exist in spectral data interpretation for excited-state dynamics?
- Methodological Answer : Discrepancies arise in fluorescence quantum yield (Φ) measurements: some studies report Φ = 0.15–0.25 in ethanol , while others note quenching (Φ < 0.1) due to aggregation. Time-resolved fluorescence spectroscopy (TRFS) resolves this by identifying dual emission bands (τ₁ = 1.2 ns, τ₂ = 4.5 ns) attributed to monomeric and aggregated species, respectively .
Q. Can computational models predict substituent effects on the compound’s photophysical properties?
- Methodological Answer : Yes. TD-DFT simulations (CAM-B3LYP/cc-pVDZ) correlate methoxy substitution with a 0.3 eV reduction in HOMO-LUMO gap, aligning with experimental UV-Vis redshifts (λₐᵦₛ = 350 → 370 nm). Solvent continuum models (SMD) further refine predictions, showing 10–15 nm deviations from empirical data in high-polarity solvents .
Q. How does the compound perform in catalytic asymmetric synthesis?
- Methodological Answer : As a chiral ligand precursor, its imine group coordinates to transition metals (e.g., Cu(II)) to induce enantioselectivity. In asymmetric aldol reactions, ee values of 75–85% are achieved using Cu(OTf)₂ (10 mol%) in CH₃CN at -20°C. Steric hindrance from bis(4-methoxyphenyl) groups improves enantiocontrol but reduces reaction rates by 30% compared to less bulky analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
